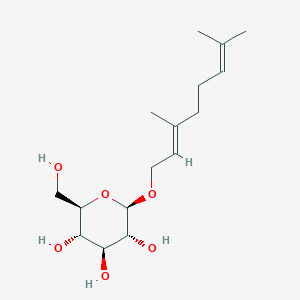

Geranyl b-D-glucoside

Description

Significance of Glycosylated Monoterpenes in Plant Biology

Glycosylated monoterpenes, such as Geranyl β-D-glucoside, are a class of secondary metabolites crucial for plant survival and interaction with their environment. The addition of a sugar moiety, typically glucose, to a volatile and often reactive monoterpene has several profound effects on its physicochemical properties and biological functions.

One of the primary roles of glycosylation is to increase the water solubility of hydrophobic monoterpenes. oup.comresearchgate.net This transformation is critical for the transport of these compounds within the plant's aqueous cellular environment and for their storage in the vacuole, effectively sequestering them from other cellular compartments where they might exert toxic effects. oup.comfrontiersin.org For instance, the conversion of geraniol (B1671447) to its glycosylated forms significantly enhances its water solubility, facilitating stable storage. oup.com

Furthermore, glycosylation renders monoterpenes non-volatile and often odorless. researchgate.net These glycosides act as precursors to volatile aroma compounds. researchgate.netfrontiersin.org When required, the plant can release the free, volatile monoterpene through enzymatic hydrolysis, a process catalyzed by enzymes like β-glucosidases. researchgate.netasm.org This controlled release is vital for various ecological functions, such as attracting pollinators, deterring herbivores, and defending against pathogens. smolecule.com The accumulation of monoterpenol glycosides is observed across numerous plant species, including tea, grapes, and roses, highlighting the conserved importance of this metabolic strategy. oup.com

Academic research has demonstrated that the accumulation of these glycosides can be influenced by environmental stressors. For example, drought stress has been shown to increase the concentration of certain iridoid glycosides, suggesting a role in mitigating oxidative stress. frontiersin.org

Scope and Objectives of Academic Research on Geranyl β-D-Glucoside

Academic inquiry into Geranyl β-D-glucoside is focused on several key areas, aiming to elucidate its biosynthesis, metabolic fate, and functional significance in plants.

A major objective of research is to understand the biosynthetic pathway leading to Geranyl β-D-glucoside. Studies have successfully identified and characterized the enzymes responsible for its formation. For example, research on Camellia sinensis (the tea plant) has identified specific UDP-glucose-dependent glucosyltransferases (UGTs) that catalyze the transfer of glucose to geraniol, forming Geranyl β-D-glucoside. One such enzyme, UGT85A3, has been shown to have a preference for monoterpene alcohols like geraniol. Further research has also revealed a non-canonical pathway for geraniol biosynthesis in roses, involving a Nudix hydrolase, which provides the precursor for glycosylation. frontiersin.orgfrontiersin.org

Another significant area of research is the role of Geranyl β-D-glucoside as a precursor to other important compounds. In tea plants, Geranyl β-D-glucoside can be further glycosylated by another enzyme, CsGT2, which specifically adds a xylose sugar to produce geranyl β-primeveroside, a major aroma precursor in young tea leaves. frontiersin.orgoup.com The enzymatic hydrolysis of these glycosides is a critical step in the development of the characteristic aroma of tea during processing. smolecule.comnih.gov Research has shown that the levels of geranyl β-primeveroside are significantly higher than Geranyl β-D-glucoside in tea leaves, and its abundance varies with tissue age and type. frontiersin.org

The enzymatic hydrolysis of Geranyl β-D-glucoside is also a key research focus. The efficiency of this process depends on both the structure of the monoterpene and the origin of the β-glucosidase enzyme. researchgate.net Plant-derived β-glucosidases often show specificity for glucosides of primary alcohols like geraniol. researchgate.net Understanding the kinetics and substrate specificity of these enzymes is crucial for applications in the food and beverage industry, such as enhancing the flavor of wine and juices. researchgate.netfrontiersin.orgasm.org

The table below summarizes key research findings on the enzymatic activity related to Geranyl β-D-glucoside.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Finding |

| UGT85A3 (85K11) | Camellia sinensis | Geraniol, UDP-α-D-glucose | Geranyl β-D-glucopyranoside | Catalyzes the initial glucosylation of geraniol. |

| CsGT1 (UGT85K11) | Camellia sinensis | Geraniol and other alcohols | Geranyl β-D-glucopyranoside | Exhibits broad substrate specificity for various alcohols. oup.com |

| CsGT2 (UGT94P1) | Camellia sinensis | Geranyl β-D-glucopyranoside, UDP-xylose | Geranyl β-primeveroside | Specifically xylosylates Geranyl β-D-glucopyranoside. oup.com |

| Plant β-glucosidases | Grape, Sweet Almond | Geranyl β-D-glucoside and other primary alcohol glucosides | Geraniol | Efficiently hydrolyzes glucosides of primary alcohols. researchgate.net |

| HGT-BG | Fungal Origin | Geranyl-β-glucoside | Geraniol, Glucose | Highly glucose-tolerant and efficient in hydrolyzing geranyl-β-glucoside. asm.org |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6/c1-10(2)5-4-6-11(3)7-8-21-16-15(20)14(19)13(18)12(9-17)22-16/h5,7,12-20H,4,6,8-9H2,1-3H3/b11-7+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLHZEVYNSJO-QYSJADTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316488 | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22850-13-1 | |

| Record name | Geranyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22850-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Natural Occurrence and Distribution of Geranyl β D Glucoside

Prevalence in Diverse Plant Species

The distribution of Geranyl β-D-glucoside spans various plant families, indicating a conserved biosynthetic pathway. Its occurrence is particularly notable in species valued for their medicinal properties and aromatic qualities.

Several plants utilized in traditional medicine contain Geranyl β-D-glucoside, which may contribute to their therapeutic profiles.

Rhodiola sachalinensis and Rhodiola rosea : These adaptogenic herbs, commonly known as roseroot, are recognized for their stress-relieving properties. Geranyl β-D-glucoside has been identified as a constituent of Rhodiola rosea and Rhodiola sachalinensis, specifically within their rhizomes and roots. researchgate.net The presence of this and other monoterpenoid glycosides is integral to the complex chemical composition of these plants. researchgate.net

Zingiber officinale (Ginger) : The rhizome of ginger is a globally consumed spice and a staple in traditional medicine. It has been reported to contain Geranyl β-D-glucopyranoside among its diverse array of phytochemicals. nih.gov

Table 1: Presence of Geranyl β-D-Glucoside in Selected Medicinal Plants

| Plant Species | Family | Plant Part(s) Containing Geranyl β-D-Glucoside |

| Rhodiola sachalinensis | Crassulaceae | Rhizome |

| Rhodiola rosea | Crassulaceae | Rhizome, Root |

| Zingiber officinale | Zingiberaceae | Rhizome |

Geranyl β-D-glucoside is a key contributor to the aromatic profiles of many well-known horticultural and aromatic plants.

Camellia sinensis (Tea Plant) : In the leaves of the tea plant, Geranyl β-D-glucoside serves as a precursor to the aroma compound geraniol (B1671447). It is often found in a more complex form, such as geranyl β-primeveroside. japsonline.com

Vitis vinifera (Grape Vine) : Grapes are a significant source of monoterpene glycosides, including geranyl β-D-glucopyranosides, which are important precursors to wine aroma. nih.govresearchgate.netnih.govresearchgate.netbiointerfaceresearch.com These compounds are found in various parts of the grape berry.

Pelargonium graveolens (Rose Geranium) : The leaves of this aromatic plant are known to contain geranyl β-D-glucosides, contributing to its characteristic floral scent.

Rosa dilecta (Rose) : The petals of certain rose varieties are a rich source of geranyl β-D-glucosides, which are fundamental to the iconic fragrance of roses.

Curculigo orchioides : While the rhizomes of this plant are rich in various phenolic and other types of glucosides, the presence of Geranyl β-D-glucoside is not prominently documented in the available scientific literature. japsonline.comnih.govrbmb.netnih.govjapsonline.com

Table 2: Presence of Geranyl β-D-Glucoside in Selected Aromatic and Horticultural Plants

| Plant Species | Family | Plant Part(s) Containing Geranyl β-D-Glucoside |

| Camellia sinensis | Theaceae | Leaves |

| Vitis vinifera | Vitaceae | Grapes (Berries) |

| Pelargonium graveolens | Geraniaceae | Leaves |

| Rosa dilecta | Rosaceae | Petals |

| Curculigo orchioides | Hypoxidaceae | Not documented in reviewed literature |

Tissue-Specific and Developmental Accumulation Patterns

The concentration and accumulation of Geranyl β-D-glucoside within a plant are not uniform. They vary depending on the tissue type and the developmental stage of the plant, reflecting the dynamic nature of plant metabolism.

There is a discernible pattern of higher accumulation of Geranyl β-D-glucoside and its derivatives in younger plant tissues compared to their mature counterparts.

Tea Leaves (Camellia sinensis) : Research indicates that young tea leaves contain the highest levels of geranyl glycosides, such as geranyl β-primeveroside. japsonline.com The concentration of these compounds tends to decrease as the leaves mature. This suggests a role for these compounds in the defense or development of young, vulnerable tissues.

Grape Skins (Vitis vinifera) : In grapes, the concentration of glycosylated aroma precursors, including monoterpenoid glycosides, is influenced by the ripening process. While specific quantitative data for Geranyl β-D-glucoside is limited, studies on other flavanol glycosides in grape skins show a decrease in the concentration of monomeric forms during ripening. researchgate.netnih.gov This indicates that the levels of these compounds are highest in the earlier stages of grape development.

The distribution of Geranyl β-D-glucoside also exhibits significant variation across different organs of the same plant, a phenomenon known as tempo-spatial variation.

Camellia sinensis : In the tea plant, a clear tempo-spatial pattern of geranyl glycoside accumulation is observed. The highest concentrations are found in young, green tissues, particularly the young leaves and, to a lesser extent, the stems. In contrast, the levels are significantly lower in mature or non-green tissues such as the tender roots and fully opened flowers. japsonline.com This distribution pattern suggests a targeted allocation of these compounds to specific organs where they may serve protective or developmental functions.

Table 3: Tempo-Spatial Variation of Geranyl Glycosides in Camellia sinensis

| Plant Organ | Relative Abundance of Geranyl Glycosides |

| Young Leaves | High |

| Stems | Moderate |

| Fully Opened Flowers | Low |

| Tender Roots | Very Low |

Iii. Biosynthesis Pathways of Geranyl β D Glucoside

Aglycone Precursor Synthesis

The aglycone portion of geranyl β-D-glucoside is the monoterpene alcohol, geraniol (B1671447). Its synthesis relies on the universal precursors of all isoprenoids and involves key enzymatic reactions and the contribution of two distinct metabolic pathways within the plant cell.

All isoprenoids, including geraniol, are synthesized from two fundamental five-carbon (C5) isomers: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). encyclopedia.pubnih.gov These molecules serve as the universal building blocks for the vast array of terpenoid compounds found in nature. nih.govmit.edu The biosynthesis of geraniol begins with the condensation of IPP and DMAPP. encyclopedia.pub This crucial reaction forms the ten-carbon (C10) intermediate, geranyl diphosphate (GPP), which is the direct precursor to geraniol. pnas.orgoup.com In most bacteria and the plastids of plant cells, IPP and DMAPP are produced via the methylerythritol phosphate (B84403) (MEP) pathway, while in most eukaryotes, archaea, and certain bacteria, they are synthesized through the mevalonate (B85504) (MVA) pathway. nih.govmit.edu The interconversion between IPP and DMAPP is facilitated by the enzyme isopentenyl diphosphate isomerase (IDI), ensuring a balanced supply of both precursors for terpenoid synthesis. nih.gov

Geranyl diphosphate synthase (GPPS) is the enzyme responsible for catalyzing the formation of geranyl diphosphate (GPP) from one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP). nih.govoup.com GPP is the immediate precursor for all monoterpenoids, including geraniol. oup.com

The subcellular localization of GPPS can vary depending on the plant species and the specific metabolic context. In many plants, GPPS is found in the plastids, where it provides the GPP necessary for the synthesis of monoterpenes. pnas.orgoup.com For instance, in Catharanthus roseus, GPPS has been clearly shown to be located in the plastids, specifically within the stroma and stromules. nih.gov

However, there are notable exceptions. In the roots of Lithospermum erythrorhizon, GPPS activity is localized to the cytosol, where the GPP produced is used for the biosynthesis of shikonin (B1681659) derivatives. oup.com Similarly, in rose flowers, the GPP destined for geraniol biosynthesis is produced in the cytosol by a bifunctional geranyl/farnesyl diphosphate synthase (G/FPPS). pnas.orgpnas.orgnih.gov This cytosolic localization is significant because it links GPP production to the mevalonate (MVA) pathway, which operates in the cytosol. pnas.org

The following table summarizes the subcellular localization of GPPS in different plant species:

| Plant Species | Enzyme | Subcellular Localization | Product |

| Rosa chinensis | RcG/FPPS1 | Cytosol | Geranyl diphosphate (GPP), Farnesyl diphosphate (FPP) |

| Lithospermum erythrorhizon | LeGPPS | Cytosol | Geranyl diphosphate (GPP) |

| Catharanthus roseus | CrGGPS | Plastids (stroma and stromules) | Geranylgeranyl diphosphate (GGPP) |

The mevalonate (MVA) pathway is a key metabolic route for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. encyclopedia.pubnih.gov This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), a critical regulatory step in the pathway. nih.gov Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP, which can then be isomerized to DMAPP. nih.gov

In plants, the MVA pathway is primarily located in the cytosol, endoplasmic reticulum, and peroxisomes. pnas.org While it was traditionally thought to be mainly responsible for the production of sesquiterpenes and triterpenes, there is substantial evidence for its contribution to monoterpene synthesis in certain species and tissues. pnas.org For example, in rose flowers, feeding experiments with pathway-specific inhibitors have shown that the cytosolic MVA pathway is the major contributor to geraniol biosynthesis. pnas.org The enzyme responsible for producing the geranyl diphosphate (GPP) precursor for geraniol in rose is a cytosolic bifunctional GPP/FPP synthase that utilizes MVA-derived IPP and DMAPP. pnas.org This highlights a departure from the canonical plastidial origin of monoterpenes in many other plants. pnas.org Studies on Pelargonium graveolens and Rosa dilecta using radiolabeled mevalonate also provide strong evidence for the mevalonoid route to monoterpenes like geraniol and nerol, and their corresponding β-D-glucosides. nih.govnih.gov

The non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, is another route for the synthesis of the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmit.edu This pathway is localized in the plastids of plant cells and is also found in most bacteria. nih.govmit.edu The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). encyclopedia.pub Through a series of enzymatic reactions, DXP is converted to MEP and ultimately to IPP and DMAPP. encyclopedia.pub

In many plant species, the MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes, which typically occurs in the plastids. pnas.org The geranyl diphosphate (GPP) synthases that produce the direct precursor for monoterpenes are often localized in these organelles and utilize the IPP and DMAPP generated by the MEP pathway. pnas.org However, in the case of geraniol biosynthesis in rose flowers, the MEP pathway does not appear to be the main contributor. pnas.org Inhibition studies have shown that fosmidomycin, a specific inhibitor of the MEP pathway, does not significantly affect the emission of geraniol, suggesting that the cytosolic MVA pathway is the predominant source of precursors. pnas.org Despite this, there can be "cross-talk" between the MVA and MEP pathways, where isoprenoid intermediates can be exchanged between the cytosol and plastids, and the extent of this interaction can be species- and organ-specific. pnas.org

Glycosylation Mechanisms and Enzyme Characterization

The final step in the biosynthesis of geranyl β-D-glucoside is the attachment of a glucose molecule to the geraniol aglycone. This reaction is catalyzed by a specific class of enzymes known as uridine (B1682114) diphosphate glycosyltransferases.

Uridine diphosphate glycosyltransferases (UGTs) are a large and diverse family of enzymes that play a crucial role in the glycosylation of a wide variety of small molecules in plants, including terpenoids, flavonoids, and hormones. nih.govmdpi.com These enzymes catalyze the transfer of a glycosyl group, typically from a UDP-sugar donor like UDP-glucose, to an acceptor molecule. nih.gov In the context of geranyl β-D-glucoside biosynthesis, a UGT is responsible for attaching a glucose molecule to the hydroxyl group of geraniol.

In tea plants (Camellia sinensis), the formation of geranyl β-primeveroside, a diglycoside of geraniol, begins with the glucosylation of geraniol to form geranyl β-D-glucoside. oup.com This initial step is catalyzed by a UGT designated as CsGT1 (UGT85K11). oup.com This enzyme exhibits broad substrate specificity, being able to glycosylate not only monoterpene alcohols like geraniol but also aromatic and aliphatic alcohols. oup.com Subsequently, another enzyme, CsGT2 (UGT94P1), specifically xylosylates the 6'-hydroxy group of the glucose moiety of geranyl β-D-glucoside to produce geranyl β-primeveroside. oup.com

The expression of the genes encoding these UGTs is often tissue-specific. In Camellia sinensis, the transcripts for both CsGT1 and CsGT2 are predominantly found in young leaves, which correlates with the higher accumulation of geranyl β-primeveroside in these tissues. oup.com The involvement of a cytosolic Nudix hydrolase (CsNUDX1-cyto) has also been implicated in a noncanonical pathway for geraniol and its primeveroside biosynthesis in tea plants, with its gene expression levels correlating with the abundance of geranyl β-primeveroside. frontiersin.org

The following table provides examples of characterized UGTs involved in the glycosylation of geraniol precursors:

| Plant Species | Enzyme | Substrate | Product |

| Camellia sinensis | CsGT1 (UGT85K11) | Geraniol | Geranyl β-D-glucoside |

| Camellia sinensis | CsGT2 (UGT94P1) | Geranyl β-D-glucoside | Geranyl β-primeveroside |

Identification and Functional Characterization of Plant-Specific UGTs (e.g., CsGT1 (UGT85K11), CsGT2 (UGT94P1) from Camellia sinensis; VvGT14a, VvGT15a from Vitis vinifera)

The biosynthesis of Geranyl β-D-glucoside is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a glycosyl moiety from an activated nucleotide sugar to an acceptor molecule. Specific UGTs involved in this process have been identified and characterized in several plant species.

In Camellia sinensis (the tea plant), two distinct UGTs are crucial for the glycosylation of geraniol. frontiersin.orgnih.gov The first, CsGT1 (UGT85K11) , is a UDP-glycosyltransferase that catalyzes the initial conversion of free geraniol into Geranyl β-D-glucoside. researchgate.net The second enzyme, CsGT2 (UGT94P1) , is a UDP-xylosyltransferase that acts subsequently. researchgate.net

In Vitis vinifera (the grape), several monoterpenol β-D-glucosyltransferases have been identified, including VvGT14a and VvGT15a . mdpi.com These enzymes are part of the UGT85 family, which has been linked to the biosynthesis and accumulation of monoterpenyl glucosides, including geranyl glucoside, contributing to the aromatic profile of grapes. mdpi.com

| Enzyme | Source Organism | Enzyme Family | Function |

|---|---|---|---|

| CsGT1 (UGT85K11) | Camellia sinensis | UGT85 | Catalyzes the glucosylation of geraniol to form Geranyl β-D-glucoside. researchgate.net |

| CsGT2 (UGT94P1) | Camellia sinensis | UGT94 | Catalyzes the xylosylation of Geranyl β-D-glucoside to form Geranyl β-primeveroside. researchgate.net |

| VvGT14a | Vitis vinifera | UGT85 | Associated with the biosynthesis of monoterpenyl glucosides like Geranyl β-D-glucoside. mdpi.com |

| VvGT15a | Vitis vinifera | UGT85 | Associated with the biosynthesis of monoterpenyl glucosides like Geranyl β-D-glucoside. mdpi.com |

Sequential Glycosylation Events Leading to Complex Glycosides (e.g., β-Primeverosides)

In many plants, Geranyl β-D-glucoside serves as an intermediate substrate for further glycosylation, leading to the formation of more complex diglycosides. A prominent example of this is the biosynthesis of geranyl β-primeveroside in Camellia sinensis. frontiersin.orgnih.gov This process occurs through a sequential, two-step enzymatic reaction.

First, the enzyme CsGT1 utilizes UDP-glucose to transfer a glucose molecule to geraniol, forming Geranyl β-D-glucoside. researchgate.netresearchgate.net Following this initial step, the enzyme CsGT2 specifically recognizes Geranyl β-D-glucoside as its substrate. frontiersin.orgnih.gov CsGT2 then catalyzes the transfer of a xylose moiety from UDP-xylose to the 6'-hydroxy group of the glucose residue on Geranyl β-D-glucoside. researchgate.net This second glycosylation event results in the formation of geranyl β-primeveroside. researchgate.net In tea leaves, the concentration of geranyl β-primeveroside is significantly higher than that of Geranyl β-D-glucoside, indicating an efficient and tightly regulated sequential process. frontiersin.orgnih.govnih.gov

Substrate Specificity and Promiscuity of Glycosyltransferases

The glycosyltransferases involved in the biosynthesis of geranyl glycosides exhibit distinct substrate specificities. Research on enzymes from Camellia sinensis highlights a notable contrast between the two key UGTs.

CsGT1 demonstrates broad substrate specificity, a characteristic often referred to as enzyme promiscuity. researchgate.net It is capable of glycosylating a wide range of acceptor molecules, including various monoterpene, aromatic, and aliphatic alcohols, to produce their corresponding glucosides. researchgate.net

In stark contrast, CsGT2 is highly specific in its selection of both the acceptor molecule and the sugar donor. researchgate.net Its catalytic activity is directed specifically toward the xylosylation of the 6'-hydroxy group of the sugar moiety of Geranyl β-D-glucopyranoside. researchgate.net This high degree of selectivity ensures the efficient and targeted production of geranyl β-primeveroside from its immediate precursor. frontiersin.orgnih.gov This specificity is crucial for the sequential nature of the pathway.

| Enzyme | Substrate Specificity | Accepted Substrates (Examples) |

|---|---|---|

| CsGT1 | Broad (Promiscuous) | Geraniol, other monoterpene alcohols, aromatic alcohols, aliphatic alcohols. researchgate.net |

| CsGT2 | Highly Specific | Strictly Geranyl β-D-glucopyranoside for xylosylation. researchgate.net |

Molecular Regulation of Geranyl Glycoside Biosynthesis

Influence of Cytosolic Nudix Hydrolase 1 (CsNUDX1-cyto)

The biosynthesis of geranyl glycosides is regulated not only by the activity of UGTs but also by the availability of the precursor, geraniol. In Camellia sinensis, a noncanonical pathway involving a cytosolic Nudix hydrolase, CsNUDX1-cyto , plays a critical role in geraniol production. frontiersin.orgnih.gov

This enzyme catalyzes the phosphohydrolysis of geranyl pyrophosphate (GPP) to form geranyl monophosphate (GP). frontiersin.orgnih.govtea-science.com Subsequently, an endogenous phosphatase is believed to dephosphorylate GP to yield free geraniol, which can then enter the glycosylation pathway. frontiersin.orgnih.govtea-science.com

Several lines of evidence underscore the importance of CsNUDX1-cyto in this process:

In vitro studies have confirmed that CsNUDX1-cyto exhibits higher hydrolytic activity on GPP compared to its chloroplast-localized counterpart, CsNUDX1-chlo. frontiersin.orgnih.gov

Transgenic expression of CsNUDX1-cyto in Nicotiana benthamiana resulted in a significant increase in the accumulation of geranyl β-primeveroside. frontiersin.orgnih.gov

Gene suppression studies using antisense oligo-deoxynucleotides to reduce CsNUDX1-cyto transcription in tea shoots led to a significant decrease in the abundance of geranyl β-primeveroside. frontiersin.orgnih.gov

Correlative analysis in the tea cultivar ‘Shucha Zao’ revealed that the transcript levels of CsNUDX1-cyto and the abundance of geranyl β-primeveroside share the same tempo-spatial patterns across different plant organs, with high levels in young, green tissues. frontiersin.orgnih.gov

These findings collectively indicate that CsNUDX1-cyto is a key regulatory enzyme involved in providing the geraniol substrate required for the biosynthesis of geranyl glycosides in tea plants. frontiersin.orgnih.gov

Iv. Enzymatic Hydrolysis and Aglycone Release of Geranyl β D Glucoside

Glycosidases Involved in Aglycone Liberation

The key enzymes responsible for cleaving the β-glycosidic bond in geranyl β-D-glucoside are glycosidases, specifically β-glucosidases. smolecule.comresearchgate.netnih.gov These enzymes are widespread in nature and can be sourced from both plants and microorganisms. acs.orgmdpi.comresearchgate.net

β-Glucosidases (EC 3.2.1.21) are hydrolases that catalyze the cleavage of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. nih.govacs.org They are found in various organisms, where they participate in diverse biological processes. nih.govuniroma1.it In plants, they are involved in defense mechanisms, phytohormone activation, and the release of aromatic compounds. nih.govmdpi.com Microbial β-glucosidases, particularly from fungi and bacteria, are extensively utilized in biotechnological applications due to their potential for high activity and stability. sciepub.commdpi.comuniroma1.it

Plant-based β-glucosidases, such as those found in grapes and tea leaves, play a natural role in the development of aroma during fruit ripening and processing. researchgate.netresearchgate.netnih.gov For instance, acetone (B3395972) powder prepared from fresh tea leaves has been shown to hydrolyze geranyl glycosides, confirming their role as aroma precursors. smolecule.comnih.gov However, endogenous plant β-glucosidases can have limitations, such as low activity under certain processing conditions like the low pH of wine. sciepub.com

Microbial β-glucosidases, especially from fungi like Aspergillus niger and Aspergillus oryzae, are often preferred for industrial applications. researchgate.netnih.gov These enzymes can be produced in large quantities and often exhibit desirable characteristics, such as tolerance to glucose inhibition and a broad substrate specificity. nih.govresearchgate.net For example, a novel β-glucosidase from Aspergillus oryzae (HGT-BG) has demonstrated high efficiency in hydrolyzing geranyl-β-D-glucoside even in the presence of high glucose concentrations, making it suitable for applications in wine and fruit juice processing. nih.govresearchgate.net

Table 1: Examples of Plant and Microbial Sources of β-Glucosidases Acting on Geranyl β-D-Glucoside

| Source Organism | Enzyme Type | Application Context | Reference(s) |

|---|---|---|---|

| Vitis vinifera (Grape) | Plant β-glucosidase | Wine aroma development | researchgate.net, researchgate.net |

| Camellia sinensis (Tea) | Plant β-glucosidase | Tea aroma formation | smolecule.com, nih.gov |

| Prunus (Almond) | Plant β-glucosidase | Flavor enhancement in juices | researchgate.net |

| Aspergillus niger | Fungal β-glucosidase | Industrial enzyme preparations for wine/juice | researchgate.net |

| Aspergillus oryzae | Fungal β-glucosidase | Industrial enzyme with high glucose tolerance | nih.gov, researchgate.net |

| Candida molischiana | Yeast β-glucosidase | Orange juice flavor enhancement | researchgate.net |

The efficiency of β-glucosidases in hydrolyzing monoterpenyl glycosides is dependent on both the origin of the enzyme and the structure of the aglycone. researchgate.net Generally, β-glucosidases are classified based on their substrate specificity into three main groups: aryl-β-glucosidases, cellobiases, and broad-specificity β-glucosidases. nih.govmdpi.com Those active on geranyl β-D-glucoside often fall into the broad-specificity category. nih.gov

Plant-derived β-glucosidases frequently show a preference for hydrolyzing glucosides of primary alcohols like geraniol (B1671447) and nerol, while exhibiting lower activity towards glucosides of tertiary alcohols such as linalool (B1675412) and α-terpineol. researchgate.netresearchgate.net In contrast, some fungal β-glucosidases can efficiently hydrolyze glucosides of both primary and tertiary alcohols. researchgate.net For instance, a β-glucosidase from Aspergillus niger was effective in releasing linalool, whereas plant enzymes from grape and almond were not. researchgate.net

The highly glucose-tolerant β-glucosidase (HGT-BG) from Aspergillus oryzae demonstrates broad specificity, effectively hydrolyzing geranyl-β-D-glucoside among other substrates. nih.govresearchgate.net Kinetic studies of this enzyme revealed an apparent Km value of 15.8 mM for geranyl-β-D-glucoside, indicating a good affinity. nih.govasm.org This broad specificity is advantageous for industrial applications where a variety of glycosidic precursors may be present. nih.govresearchgate.net

Mechanisms of Enzymatic Transformation

The enzymatic transformation of geranyl β-D-glucoside is a hydrolytic process that breaks the O-glycosidic bond, releasing the sugar moiety and the geraniol aglycone. smolecule.comresearchgate.net

The fundamental reaction in the enzymatic hydrolysis of geranyl β-D-glucoside is the cleavage of the β-1,O-glycosidic bond that links the geranyl group to the glucose molecule. smolecule.comcymitquimica.com This reaction is catalyzed by a β-glucosidase, which uses a water molecule to break the bond. uniroma1.it The process releases geraniol, a volatile monoterpene alcohol, and D-glucose. smolecule.comresearchgate.net

In some cases, the glycosidic precursor may be more complex, such as geranyl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside (geranyl β-vicianoside) or geranyl β-primeveroside, which have been identified in tea leaves. frontiersin.orgnih.gov The hydrolysis of these disaccharide glycosides is a sequential process. First, an enzyme like an α-L-arabinofuranosidase or α-L-rhamnosidase cleaves the terminal sugar. nih.govsciepub.com Subsequently, a β-glucosidase acts on the resulting geranyl β-D-glucoside to liberate the free geraniol. nih.govsciepub.com This two-step enzymatic action is crucial for the release of aroma from these complex precursors. nih.gov

While the primary product of hydrolysis is geraniol, the liberated aglycone can undergo further chemical transformations, particularly under acidic conditions often found in fruit juices and wine. researchgate.netmaicas.com These acid-catalyzed rearrangements can lead to a diverse profile of monoterpene alcohols and hydrocarbons.

Studies on the acid hydrolysis of geranyl β-D-glucoside at pH 3.0 have shown that in addition to geraniol, other major products like linalool and α-terpineol are formed. researchgate.netmaicas.com Other rearrangement products can include myrcene, (E)- and (Z)-ocimene, and α-terpinene. researchgate.netmaicas.com It is noteworthy that the hydrolysis of different monoterpenyl glucosides, such as those of linalool and nerol, can yield a similar set of major products under these conditions, dominated by linalool and α-terpineol. researchgate.netmaicas.com This indicates that the final volatile profile is not solely dependent on the initial aglycone but is heavily influenced by the reaction conditions (e.g., pH) that promote molecular rearrangements. researchgate.netmaicas.com

Table 2: Products Formed from the Hydrolysis of Geranyl β-D-Glucoside

| Condition | Primary Product | Major Rearrangement Products | Minor Rearrangement Products | Reference(s) |

|---|---|---|---|---|

| Enzymatic (Neutral pH) | Geraniol | - | - | smolecule.com, researchgate.net |

| Acidic (pH 3.0) | Geraniol | Linalool, α-Terpineol | Myrcene, (E)-Ocimene, (Z)-Ocimene, α-Terpinene | researchgate.net, maicas.com |

Microbial Biotransformation of Geranyl β-D-Glucoside Precursors

Microbial biotransformation offers an alternative and highly efficient route for the synthesis of geranyl β-D-glucoside. nih.govresearchgate.net This approach typically uses whole-cell biocatalysts, such as recombinant Escherichia coli, engineered to express specific glycosyltransferases. nih.govresearchgate.net These enzymes catalyze the transfer of a glucose moiety from a donor molecule, like UDP-glucose, to geraniol. nih.gov

This method presents several advantages over chemical synthesis, including high specificity and milder reaction conditions. smolecule.comresearchgate.net E. coli is a particularly convenient host due to its inherent ability to regenerate the required UDP-glucose donor. nih.gov To overcome challenges associated with the low water solubility and cytotoxicity of the geraniol substrate, biphasic reaction systems are often employed, where an organic solvent like isopropyl myristate serves as a reservoir for geraniol. nih.govresearchgate.net Using such systems, significant yields of geranyl glucoside have been achieved. researchgate.net

Furthermore, microbial systems can be used for transglycosylation reactions to produce terpene glucosides. For example, Agrobacterium sp. has been used to glucosylate monoterpene alcohols like geraniol and nerol, demonstrating the potential for widespread applicability in producing various glycosylated aroma compounds. tandfonline.com

Whole-Cell Biocatalysis for Geranyl Glucoside Production (e.g., using recombinant Escherichia coli, Rhodotorula mucilaginosa)

Whole-cell biocatalysis presents a robust and efficient alternative to chemical synthesis for producing geranyl β-D-glucoside. This approach leverages intact microbial cells, which contain the necessary enzymes and cofactors, to carry out the desired glycosylation reaction. Recombinant Escherichia coli and the yeast Rhodotorula mucilaginosa are notable examples of microorganisms employed for this purpose.

Recombinant E. coli has been extensively utilized as a whole-cell biocatalyst for geraniol glycosylation. tum.de By expressing a UDP-glucose-dependent glucosyltransferase, such as VvGT14a from the grape Vitis vinifera, E. coli can effectively convert geraniol into its glucoside. nih.govnih.gov A key advantage of using E. coli is its intrinsic ability to regenerate the expensive co-substrate UDP-glucose, which is essential for the glycosylation process. nih.gov The bacterium's natural metabolic pathways constantly replenish the UDP-glucose pool, making the biotransformation more economically viable. nih.gov Studies have demonstrated that E. coli expressing VvGT14a can successfully produce geranyl glucoside, although challenges such as the low water solubility and cytotoxicity of the geraniol substrate need to be addressed. nih.govnih.gov

The yeast Rhodotorula mucilaginosa is another microorganism with significant potential in the context of geranyl glucoside. This yeast is known to produce various glycosidases, including β-glucosidase, which are enzymes that can hydrolyze glycosidic bonds. researchgate.netmdpi.comnih.gov While often studied for their role in releasing volatile aroma compounds from their glycosylated precursors in products like wine and fermented vegetables, the enzymatic machinery of Rhodotorula is also relevant for synthetic applications. researchgate.netnih.gov For instance, Rhodotorula species have been identified for their high β-glucosidase activity, which is tolerant to typical food processing conditions like low pH and high ethanol (B145695) and glucose concentrations. researchgate.net This robust enzymatic activity highlights their potential as whole-cell biocatalysts for either the synthesis or hydrolysis of geranyl glucoside, depending on the reaction conditions.

The table below summarizes the roles and key enzymes of these microorganisms in geranyl glucoside-related biocatalysis.

| Microorganism | Enzyme System | Role in Geranyl Glucoside Bioprocessing | Key Findings |

| Recombinant Escherichia coli | Heterologously expressed UDP-glucosyltransferases (e.g., VvGT14a) | Production of geranyl β-D-glucoside from geraniol. | Possesses an intrinsic capability for UDP-glucose regeneration, crucial for the glycosylation reaction. nih.gov |

| Rhodotorula mucilaginosa | Endogenous β-glucosidase and other glycosidases | Potential for both hydrolysis of geranyl glucoside to release geraniol and for transglycosylation reactions. | Produces robust glycosidases active under various processing conditions, including low pH. researchgate.netmdpi.com |

Engineering of Microbial Hosts for Enhanced Glycosylation Efficiency

To improve the yield and efficiency of geranyl β-D-glucoside production, significant efforts have been directed toward the metabolic and protein engineering of microbial hosts, particularly E. coli. These strategies aim to overcome bottlenecks in the biosynthetic pathway and enhance the catalytic performance of the enzymes involved.

One powerful technique is the directed evolution of the glycosyltransferase enzyme. researchgate.net By introducing random mutations into the gene encoding the glycosyltransferase (e.g., VvGT14a) and screening for improved activity, researchers have successfully generated mutant enzymes with significantly higher productivity. researchgate.nettum.de In one study, screening a library of mutants resulted in a candidate strain that exhibited up to a 60-fold increase in the production of geranyl glucoside compared to the wild-type strain. researchgate.nettum.de Detailed analysis revealed that this enhancement was primarily due to improved expression and stability of the enzyme rather than changes in its intrinsic catalytic speed. researchgate.net For example, a double mutant (S168N-W353R) of VvGT14a expressed in E. coli BL21(DE3) resulted in a geranyl glucoside yield of 0.666 mM, a substantial increase from the initial strain. tum.de

Another critical engineering strategy involves eliminating the formation of unwanted byproducts. It was discovered that a chloramphenicol (B1208) acetyltransferase (CAT), often encoded on plasmids used for protein expression in E. coli, could promiscuously acetylate geraniol, leading to the formation of geranyl acetate (B1210297). nih.govnih.gov This side reaction reduces the yield of the desired geranyl glucoside. nih.gov To address this, a CAT-deficient E. coli strain was utilized. nih.gov This engineered host successfully prevented the formation of geranyl acetate, achieving 100% selectivity for geraniol glycosylation and significantly boosting the final product concentration. nih.gov In a 0.4 L scale bioreactor, this engineered strain produced 930 mg L⁻¹ of geranyl glucoside after 48 hours. nih.gov

The following table details specific engineering strategies and their impact on geranyl glucoside production in E. coli.

| Engineering Strategy | Target | Outcome | Example/Result |

| Directed Evolution | Glucosyltransferase (VvGT14a) | Increased product yield | A 60-fold increase in geranyl glucoside quantity was achieved with a mutant enzyme. researchgate.nettum.de |

| Byproduct Elimination | Chloramphenicol acetyltransferase (CAT) | Prevention of geranyl acetate formation, increased selectivity | A CAT-deficient strain achieved 100% selectivity for geranyl glucoside production. nih.gov |

| Expression System Optimization | Vector & Host Combination | Synergistic increase in product yield | Combining a mutant VvGT14a with an optimized host/vector system increased geranyl glucoside concentration from 0.064 mM to 0.656 mM. tum.de |

| Process Condition Optimization | Temperature, Biocatalyst Concentration | Increased production rate and final titer | Increasing temperature to 37°C and biocatalyst concentration to 16 g L⁻¹ improved production. nih.gov |

Application of Biphasic Reaction Systems in Biotransformation

A major challenge in the whole-cell biotransformation of geraniol is the substrate's inherent properties: it has very low water solubility and is cytotoxic to microorganisms like E. coli at concentrations as low as 0.3 g L⁻¹. nih.govnih.gov To circumvent these issues, biphasic reaction systems are employed. In this setup, a second, non-aqueous phase is introduced into the aqueous culture medium, serving as an in situ reservoir for the geraniol substrate. nih.govnih.gov

The non-aqueous phase sequesters the hydrophobic geraniol, slowly releasing it into the aqueous phase where the microbial cells are located. This maintains a low, sub-toxic concentration of geraniol in the vicinity of the biocatalyst, while ensuring a continuous supply for the glycosylation reaction. researchgate.net A systematic selection process, using criteria like Hansen solubility parameters and octanol/water distribution coefficients, identified the fatty acid ester isopropyl myristate as a highly suitable organic phase. nih.gov

Isopropyl myristate offers several advantages:

Favorable Partitioning : It effectively sequesters geraniol (logarithmic partition coefficient, logD, of 2.42) while the desired product, the more water-soluble geranyl glucoside, accumulates in the aqueous phase (logD of -2.08). nih.govnih.gov This simplifies downstream product recovery.

Biocompatibility : It is well-tolerated by E. coli cells, not impairing their viability or catalytic activity. nih.govresearchgate.net

Process Efficiency : The use of a biphasic system with 20% (v/v) isopropyl myristate led to a 4.2-fold increase in the geranyl glucoside concentration compared to a purely aqueous system. nih.gov

The schematic of this system involves geraniol partitioning from the organic phase (e.g., isopropyl myristate) to the aqueous phase, diffusing into the E. coli cell, where it is converted to geranyl glucoside by the expressed glucosyltransferase. The geranyl glucoside product then diffuses out of the cell and accumulates in the aqueous medium. researchgate.net This approach not only overcomes substrate toxicity and solubility limits but also facilitates product purification. researchgate.nettum.de Research has shown that under these biphasic conditions, it is possible to achieve high concentrations of geranyl glucoside, with one study reporting a final concentration of 930 mg L⁻¹ in a fed-batch process. nih.govresearchgate.net

The data below illustrates the effectiveness of the biphasic system.

| Parameter | Aqueous System | Biphasic System (20% v/v Isopropyl Myristate) |

| Geraniol Partitioning (logD) | N/A | 2.42 nih.gov |

| Geranyl Glucoside Partitioning (logD) | N/A | -2.08 nih.gov |

| Relative Geranyl Glucoside Production | 1x | 4.2x nih.gov |

| Final Product Concentration (Example) | Limited by toxicity | 930 mg L⁻¹ nih.gov |

V. Metabolic and Ecological Roles of Geranyl β D Glucoside

Role in Plant Volatile Organic Compound Storage and Release

Plants have developed sophisticated mechanisms to store and release volatile organic compounds (VOCs), which are essential for communication, defense, and reproduction. Geranyl β-D-glucoside is a key player in this process, acting as a stable, non-volatile storage form of the aromatic compound geraniol (B1671447).

Volatile and often lipophilic compounds like geraniol can be toxic to plant cells at high concentrations. mdpi.com To circumvent this, plants convert them into water-soluble, non-volatile glycosides through a process called glycosylation. mdpi.comoup.com This biochemical modification attaches a sugar moiety, such as glucose, to the volatile molecule (the aglycone), significantly increasing its water solubility and reducing its volatility. oup.comscispace.com

The biosynthesis of geranyl β-D-glucoside is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). oup.commdpi.com These enzymes transfer a glucose molecule from a UDP-activated sugar to geraniol. mdpi.com In some plants, like the tea plant (Camellia sinensis), this process can be sequential. First, a UGT catalyzes the glucosylation of geraniol to form geranyl β-D-glucoside. nih.govoup.comnii.ac.jp A second enzyme can then attach another sugar, such as xylose, to the glucose moiety, forming a diglycoside like geranyl β-primeveroside. nih.govoup.com This conversion dramatically increases the water solubility of the compound, allowing for its stable storage in cellular compartments like the vacuole. mdpi.comoup.comscispace.com This sequestration prevents the premature release of the volatile geraniol and protects the plant from potential self-toxicity. mdpi.com

The release of the volatile geraniol from its glycosidic form occurs through enzymatic hydrolysis. oup.com When plant tissues are damaged, for instance by herbivores or during processing, enzymes called β-glucosidases come into contact with the stored glycosides. oup.comnih.gov These enzymes cleave the glycosidic bond, releasing the free geraniol, which then contributes to the plant's aroma or defense response. oup.comcymitquimica.com

Geranyl β-D-glucoside is a well-established aroma precursor in a variety of plants, significantly contributing to their characteristic scent and flavor profiles. cymitquimica.comsmolecule.com The release of geraniol, which has a pleasant, sweet, rose-like odor, is a key factor in the aroma of many flowers, fruits, and beverages. frontiersin.orgnih.gov

In the tea plant (Camellia sinensis), geranyl β-D-glucoside and its derivatives are fundamental to the development of the final tea aroma. frontiersin.org Fresh tea leaves have little to no floral scent, as the aromatic compounds are stored in their non-volatile glycosidic forms. During the processing of tea leaves (e.g., for oolong or black tea), cellular disruption allows endogenous enzymes to hydrolyze these glycosides, releasing a bouquet of volatile compounds, including geraniol, which defines the tea's quality and character. frontiersin.org Research has shown that young tea leaves and shoots, often used for high-quality teas, contain higher concentrations of these glycosidic precursors. oup.com

The importance of geranyl β-D-glucoside as an aroma precursor extends to other plants as well. In grapes, the hydrolysis of terpene glycosides, including geranyl β-D-glucoside, during winemaking and aging contributes to the final aroma of the wine. oup.com Similarly, this compound is involved in the flavor profiles of certain fruits and herbs. cymitquimica.com The controlled release of geraniol from its stored form is a critical aspect of flavor development in many plant-derived foods and beverages. mdpi.com

Table 1: Occurrence and Role of Geranyl β-D-Glucoside as an Aroma Precursor

| Plant Species | Role of Geranyl β-D-Glucoside | Released Volatile |

|---|---|---|

| Camellia sinensis (Tea) | Precursor to floral aroma in processed tea. smolecule.comfrontiersin.org | Geraniol |

| Vitis vinifera (Grape) | Contributes to wine aroma during fermentation and aging. oup.com | Geraniol |

Functions in Plant Defense Mechanisms

Geranyl β-D-glucoside is not only a storage form for aroma compounds but also an integral part of the plant's chemical defense system against a range of biological threats.

Plants employ a two-component defense system where a non-toxic precursor (the glycoside) and an activating enzyme are stored in separate compartments. frontiersin.org When a herbivore feeds on the plant, the tissue damage brings the geranyl β-D-glucoside into contact with β-glucosidases, triggering the rapid release of the volatile aglycone, geraniol. nih.govnii.ac.jp

Geraniol itself possesses antimicrobial and antifungal properties and can act as a deterrent to feeding insects. nih.govfrontiersin.orgfrontiersin.org This rapid release of a defensive compound at the site of attack is an efficient defense strategy. nih.gov The storage of these defense compounds as glycosides allows the plant to maintain a ready arsenal (B13267) of chemical weapons without harming its own tissues. nih.govsmolecule.com This system is effective against a variety of biotic stressors, including leaf-chewing herbivores and pathogenic microorganisms. nih.govmdpi.com For instance, the release of monoterpenes like geraniol has been shown to repel certain insects. frontiersin.org

Beyond its direct defensive role, the release of volatile compounds like geraniol from geranyl β-D-glucoside can also function in plant signaling. frontiersin.org Volatiles released upon herbivore attack can act as signals to other parts of the same plant, priming distal tissues for an impending threat. nih.gov They can also serve as signals to neighboring plants, inducing defense responses in undamaged individuals. nih.gov

Furthermore, these herbivore-induced plant volatiles (HIPVs) can act as indirect defense mechanisms by attracting natural enemies of the attacking herbivores, such as predatory or parasitic insects. frontiersin.orgmdpi.com Geraniol is recognized as a signaling molecule that plays a role in these complex plant-environment interactions. frontiersin.orgnih.gov

Interplay with Plant Developmental Processes

The distribution of geranyl β-D-glucoside and its derivatives within the plant suggests a role in developmental processes. Studies in tea plants have revealed that the concentration of these glycosides is often highest in young, actively growing tissues, such as young leaves and stems. oup.com This distribution pattern points towards a potential role in protecting these vulnerable and developing organs from biotic threats.

While direct evidence linking geranyl β-D-glucoside to the regulation of specific developmental stages like flowering or senescence is still emerging, the accumulation of its precursor, geraniol, is associated with various developmental and environmental signals. frontiersin.org The localization of high concentrations of these glycosides in developing tissues underscores their importance in ensuring the plant's survival and successful growth. oup.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Geranyl β-D-glucoside |

| Geraniol |

| Glucose |

| Geranyl β-primeveroside |

| Xylose |

| (S)-Linalool |

| (S)-linalyl β-d-glucopyranoside |

| Nerolidol |

| Eugenol |

| Eugenyl-glc |

| Benzyl β-d-glucopyranoside |

| Quercetin |

| Linalool (B1675412) |

| Citral |

| Geranyl diphosphate (B83284) |

| Geranyl monophosphate |

| 4-hydroxy-2,5-dimethylfuran-3(2H)-one (HDMF) |

| HDMF glucoside |

| Isoprene |

| Methyl salicylate |

| Methyl jasmonate |

| (E)-β-ocimene |

| Octanal |

| (Z)-3-hexenyl acetate (B1210297) |

| (Z)-3-hexen-1-ol |

| Nonanal |

| (Z)-3-hexenyl-2-methyl butyrate |

| Decanal |

| (E)-β-caryophyllene |

| (E)-β-Farnesene |

| Hexanal |

| (E)-2-hexenal |

| (Z)-3-hexenal |

| (Z)-2-hexenol |

| β-linalool |

| γ-terpinene |

| α-humulene |

| β-elemene |

| 6-hydroxy kaempferol-3-O-rutin-6-O-glucoside |

| Quercetin-3-O-apiosyl (1 → 2) galactoside |

| Phenylalanine |

| Coumaryl alcohol |

| Coniferyl alcohol |

| Limonene |

| γ-terpinene |

| β-caryophyllene |

| α-humulene |

| γ-elemene |

| Citronellol |

| Nerol |

| (Z)-3-hexenol |

| 2-phenylethanol |

| Benzyl alcohol |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone (furaneol) |

| Neryl β-D-glycopyranoside |

| Linalyl β-D-glycopyranoside |

| (E)-nerolidol |

| (–)-α-pinene |

| Camphor |

| α-thujone |

| β-thujone |

| Momilactone B |

| Shikonin (B1681659) |

| 8-prenylnaringenin |

| Glyceollin I |

| Psoralen |

| Angelicin |

| 8-geranyloxypsoralen |

| Bergamottin |

| 8-hydroxylinalool |

| 8-carboxylinalool |

| DIMBOA-Glc |

Vi. Advanced Analytical Methodologies for Geranyl β D Glucoside Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Geranyl β-D-glucoside, enabling its separation from other metabolites. The choice between liquid and gas chromatography typically depends on whether the intact glycoside or its volatile aglycone is the target of the analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of intact Geranyl β-D-glucoside. Due to the compound's non-volatile and polar nature, reversed-phase HPLC is commonly employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase, allowing for the effective separation of glycosides from other plant constituents.

Detection is often achieved using a UV detector, typically at a wavelength of around 210 nm, which corresponds to the absorbance of the double bonds in the geranyl moiety. nih.gov For more selective and sensitive detection, HPLC systems are frequently coupled with mass spectrometers (LC-MS). oup.com HPLC is not only used for quantitative analysis but also for preparative isolation, where larger columns are used to purify the compound for further structural analysis, such as NMR. researchgate.net

Research has demonstrated the use of reversed-phase HPLC for quantifying Geranyl β-D-glucoside in biotransformation processes, where it can be separated from its precursor, geraniol (B1671447), and potential byproducts like geranyl acetate (B1210297). nih.gov However, challenges such as poor peak shape can occur, sometimes attributed to overloading the chromatographic column, which requires careful method optimization. nih.gov

Table 1: Example of HPLC Conditions for Geranyl β-D-Glucoside Analysis

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC | nih.gov |

| Detection | UV | nih.gov |

| Wavelength | 210 nm | nih.gov |

| Typical Elution Time | 7.0 min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. Since Geranyl β-D-glucoside is a non-volatile glycoside, it cannot be directly analyzed by conventional GC-MS. Instead, this method is primarily used to identify and quantify its aglycone, geraniol, after the glycosidic bond has been cleaved. nih.govfmach.it

This cleavage is typically achieved through enzymatic or acid hydrolysis, which releases the free, volatile geraniol from the sugar moiety. nih.govnih.gov The liberated volatiles are then extracted and injected into the GC-MS system. This approach allows researchers to study the profile of glycosidically-bound aroma compounds in a sample. fmach.it In some studies, the entire glycosidic fraction of a plant extract is first isolated, hydrolyzed, and then the resulting aglycones are analyzed by GC-MS. nih.gov

An alternative, though less common, method involves chemical derivatization of the intact glycoside to increase its volatility. For instance, trifluoroacetyl conversion of the glycosidic fraction allows for the direct analysis of the derivatized glycosides by GC-MS, enabling the separation and identification of different glycosides, including the diastereoisomers of related compounds. researchgate.net

Spectrometric Characterization Techniques

While chromatography separates compounds, spectrometry is used to identify their structures and measure their abundance. Mass spectrometry and nuclear magnetic resonance are indispensable for the unambiguous identification and detailed structural elucidation of Geranyl β-D-glucoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the structural elucidation of organic molecules, including Geranyl β-D-glucoside. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous confirmation of its identity.

Various 1D and 2D NMR experiments are employed to piece together the molecular structure.

¹H NMR (Proton NMR) identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR (Carbon-13 NMR) identifies the different carbon atoms.

2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. nih.govmdpi.com

These combined techniques allow scientists to confirm the structure of the geraniol aglycone, identify the sugar as glucose, and, crucially, determine the precise linkage point and stereochemistry (β-configuration) of the glycosidic bond between the geraniol and glucose units. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. ekb.eg This hybrid technique is exceptionally well-suited for analyzing Geranyl β-D-glucoside in complex plant extracts. nih.govnii.ac.jp

In LC-MS, the compounds eluting from the LC column are ionized and their mass-to-charge ratio (m/z) is measured. For Geranyl β-D-glucoside, a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ is often observed in positive ion mode, while a deprotonated molecule [M-H]⁻ is seen in negative ion mode. nih.gov The accurate mass measurement provided by high-resolution mass spectrometers (like Q-TOF) can help determine the elemental formula. mdpi.com

LC-MS/MS adds another layer of specificity. A specific parent ion (e.g., the m/z corresponding to Geranyl β-D-glucoside) is selected and fragmented, and the resulting fragment ions are detected. This fragmentation pattern is unique to the compound and serves as a structural fingerprint, allowing for highly confident identification and quantification even at very low concentrations. This technique is invaluable for glycoside profiling, where it can differentiate between Geranyl β-D-glucoside and other related glycosides, such as Geranyl β-primeveroside, in the same sample. nih.govnih.gov

Table 2: Mass Spectrometric Data for Geranyl Glycosides

| Compound | Technique | Monitored Ion (m/z) | Source |

|---|---|---|---|

| Geranyl β-D-glucoside | LC-UV-MS | 361 [M+HCOO]⁻ | oup.com |

| Geranyl diglucoside | LC-UV-MS | 523 [M+HCOO]⁻ | oup.com |

Quantitative Analysis Approaches

Accurate quantification of Geranyl β-D-glucoside is crucial for understanding its physiological role and for applications in flavor and fragrance industries. Several analytical strategies are employed for this purpose.

The most direct method is HPLC with UV detection , where the peak area of the compound is compared against a calibration curve created using a pure, authentic standard of Geranyl β-D-glucoside. nih.gov This approach is robust but may lack sensitivity and can be susceptible to interference from co-eluting compounds in complex samples.

A more sensitive and specific approach is LC-MS or LC-MS/MS . In this method, quantification is based on the intensity of a specific ion. Using Selected Ion Monitoring (SIM), the mass spectrometer is set to detect only the mass of the target compound, which significantly reduces background noise. nih.gov For even higher specificity, Multiple Reaction Monitoring (MRM) is used in LC-MS/MS, where a specific parent-to-fragment ion transition is monitored. The use of an internal standard, particularly a stable isotope-labeled version of the analyte, can correct for variations in sample preparation and instrument response, leading to highly accurate quantification through stable isotope dilution analysis. nih.gov

An indirect quantitative method involves the GC-MS analysis of the released geraniol following hydrolysis. researchgate.net By measuring the amount of geraniol produced, one can infer the original concentration of the parent glycoside, assuming the hydrolysis reaction goes to completion. This method is useful for determining the total potential of a sample to produce a specific aroma compound.

Quantitative studies have reported varying concentrations of Geranyl β-D-glucoside in different plant sources. For example, in ten different tea cultivars, its abundance ranged from 0.84 µg/g to 3.07 µg/g of fresh weight. nih.gov In a whole-cell biotransformation process designed for its production, a final concentration of 930 mg/L was achieved. nih.gov

Isotope Dilution Analysis for Absolute Quantitation

Isotope Dilution Analysis (IDA), particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for the absolute quantification of specific molecules in complex biological samples. This method's high accuracy and precision are due to its use of a stable, isotopically labeled internal standard that is chemically identical to the analyte of interest.

The core principle of IDA involves adding a known quantity of a synthesized, heavy-isotope-labeled version of the target compound (e.g., deuterium-labeled geranyl β-D-glucoside) to a sample at the earliest stage of preparation. This internal standard behaves identically to the endogenous (native) analyte throughout extraction, purification, and analysis, effectively correcting for any sample loss or variations in instrument response (matrix effects). researchgate.netnih.govrsc.org During MS/MS analysis, the instrument can distinguish between the native and the labeled compound based on their mass difference, and the absolute concentration of the native analyte is calculated from the ratio of their respective signal intensities. rsc.org

While studies specifically detailing the synthesis of labeled geranyl β-D-glucoside are not prevalent, the methodology has been successfully applied to quantify other structurally similar glycosides in plant-based materials, such as guaiacol (B22219) β-D-glucopyranoside in smoke-affected grapes and the glucoside of 3-methyl-4-hydroxyoctanoic acid in oak extracts. researchgate.netnih.gov These studies establish a clear and validated workflow for applying IDA to geranyl β-D-glucoside research.

Table 1: General Workflow for Isotope Dilution Analysis of Geranyl β-D-Glucoside

| Step | Description | Rationale |

|---|---|---|

| 1. Standard Synthesis | A stable isotope-labeled analogue of geranyl β-D-glucoside (e.g., containing 2H or 13C) is chemically synthesized. | To create an ideal internal standard that is distinguishable by mass but chemically identical to the analyte. nih.gov |

| 2. Spiking | A precise, known amount of the labeled standard is added to the plant sample (e.g., tissue homogenate, juice) before extraction. | To ensure the standard and analyte are subjected to the exact same experimental conditions and potential losses. researchgate.net |

| 3. Extraction & Cleanup | The sample is processed to extract and partially purify the glycosides. | To remove interfering compounds from the complex sample matrix. |

| 4. LC-MS/MS Analysis | The extract is analyzed by liquid chromatography-tandem mass spectrometry. The native and labeled compounds are separated chromatographically and detected by the mass spectrometer. | Provides high selectivity and sensitivity for detecting and distinguishing the analyte from its labeled standard. researchgate.net |

| 5. Quantification | The absolute concentration of the endogenous geranyl β-D-glucoside is calculated based on the peak area ratio of the native analyte to the labeled internal standard and the initial amount of standard added. | The ratio corrects for matrix effects and variability, yielding highly accurate and reproducible results. rsc.org |

Activity-Based Metabolite Profiling (ABMP) for Enzyme Substrate Identification

Identifying the specific enzymes responsible for synthesizing geranyl β-D-glucoside in vivo is a significant challenge, as many glycosyltransferase enzymes exhibit broad substrate promiscuity. Activity-Based Metabolite Profiling (ABMP) is a powerful functional genomics tool used to uncover the precise biological substrates of uncharacterized or poorly understood enzymes. nih.gov This approach moves beyond sequence homology to provide direct evidence of enzymatic function.

ABMP involves incubating a purified recombinant enzyme with a complex, physiologically relevant mixture of potential substrates. nih.gov Subsequent metabolomic analysis, typically using LC-MS or gas chromatography-mass spectrometry (GC-MS), identifies which metabolites have been consumed or, more importantly, which new products have been formed. nih.govnih.gov

This methodology was successfully employed to identify UDP-glucose:monoterpenol β-D-glucosyltransferases in grapes (Vitis vinifera). nih.govresearchgate.net Researchers created a "physiologic library" of aglycones by extracting and enzymatically hydrolyzing the natural glycosides present in grapes. This library, containing monoterpenols like geraniol, nerol, and citronellol, was then incubated with candidate UDP-glucosyltransferase (UGT) enzymes expressed recombinantly. The formation of geranyl β-D-glucoside in the reaction mixture served as direct proof that geraniol was a substrate for the tested enzyme. nih.gov

Table 2: Research Findings from ABMP Screening of Grape UDP-Glucosyltransferases (UGTs)

| Enzyme | Geraniol Glucosylation | Other Substrates | Key Finding |

|---|---|---|---|

| VvGT14a | Efficient | Nerol, R,S-Citronellol (similar efficiency) | Demonstrates broad substrate acceptance for common monoterpenols. nih.gov |

| VvGT15a, VvGT15b, VvGT15c | Efficient (Preferred over Nerol) | Nerol | Allelic forms that show a preference for geraniol as a substrate. nih.govresearchgate.net |

This ABMP approach revealed that geraniol was a major biological substrate for these enzymes and that they likely contribute to the production of a variety of glycoconjugates within the plant. nih.govresearchgate.net

Methodologies for Plant Extract Preparation and Glycoside Enrichment

The isolation of geranyl β-D-glucoside from its natural source is the first critical step for its analysis or purification. The goal of extraction and enrichment is to separate these polar glycosides from the vast array of other plant metabolites, such as lipids, pigments, and phenolic compounds. unido.org

The process typically begins with solvent extraction, where the plant material is treated with a selective solvent, or menstruum, to dissolve the target compounds while leaving behind the insoluble cellular material (marc). unido.org Due to the hydrophilic nature of the glucose moiety, polar solvents such as ethanol (B145695), methanol, or water-alcohol mixtures are effective for extracting glycosides.

Following initial extraction, enrichment techniques are employed to increase the concentration of glycosides relative to other co-extracted substances.

Table 3: Comparison of Glycoside Enrichment Methodologies

| Methodology | Principle | Process | Application |

|---|---|---|---|

| Macroporous Resin Adsorption | Polarity-based separation. Glycosides adsorb to the resin and are eluted with a solvent of appropriate polarity. | The crude aqueous extract is passed through the resin column. Non-polar impurities are washed away with water. The glycosides are then desorbed and eluted using an alcohol-water solution (e.g., aqueous ethanol). google.com | Suitable for large-scale preparation and industrial applications due to its high capacity, low cost, and avoidance of hazardous organic solvents. google.com |

| Solid-Phase Extraction (SPE) | Chromatographic separation, typically using a reversed-phase sorbent (e.g., C18). | The extract is loaded onto the SPE cartridge. Highly polar compounds like glycosides have weak retention and can be eluted with a polar solvent, while non-polar compounds are strongly retained and eluted later with a non-polar solvent. nih.gov | Commonly used for laboratory-scale sample cleanup and fractionation prior to analytical techniques like HPLC or LC-MS. nih.gov |

For example, a patented method for preparing total plant glycosides involves an initial alcohol extraction, concentration, dilution with water to precipitate lipids, and subsequent purification using a macroporous adsorption column. google.com In another application, solid-phase extraction was used to effectively separate free monoterpenes from their glycosylated forms in grape skins. nih.gov The choice of method depends on the scale of the preparation and the required purity of the final glycoside fraction.

Vii. Molecular and Genetic Approaches in Geranyl β D Glucoside Research

Gene Identification and Functional Characterization

The biosynthesis of Geranyl β-D-glucoside from its aglycone, geraniol (B1671447), is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). Identifying and characterizing the specific UGT genes responsible for this reaction is a critical first step in understanding and manipulating the metabolic pathway.

Transcriptional analysis is a fundamental method for identifying candidate genes involved in specific metabolic pathways. By comparing the gene expression profiles of different plant tissues, developmental stages, or plants grown under various conditions, researchers can pinpoint UGTs that are co-expressed with the production of Geranyl β-D-glucoside and other related monoterpene glycosides.

Glycosyltransferases (GTs) are crucial for the final step in the biosynthesis of many plant natural products, mediating the transfer of sugar moieties to a wide array of biomolecules. nih.gov This glycosylation step can significantly alter the properties of the aglycone, affecting its solubility, stability, and biological activity. frontiersin.org

Comprehensive transcriptome analysis has proven effective in identifying novel candidate GTs. For instance, comparing the transcriptomes of different plant organs can reveal tissue-specific expression of GT genes. nih.gov One study compared the transcriptomes of roots, stems, and leaves of Rheum yunnanensis and identified 32 novel candidate GT genes with high expression in the roots, correlating with the accumulation of anthraquinone glycosides in that tissue. nih.gov Similarly, analyzing different genotypes of Stevia rebaudiana with varying steviol glycoside content led to the identification of 143 total GT unigenes, some of which were determined to be involved in steviol glycoside biosynthesis. nih.govnih.gov This approach allows researchers to create a shortlist of candidate genes that can then be subjected to further functional characterization.

Cis-acting elements in the promoter regions of these genes are also analyzed to understand their regulation. The presence of elements responsive to hormones like abscisic acid (ABA) and methyl jasmonate (MeJA) suggests that these GTs may be involved in plant stress responses, linking secondary metabolism to the plant's interaction with its environment. mdpi.com

Once candidate genes are identified, their function can be confirmed by manipulating their expression levels within a host organism. Overexpression involves increasing the expression of a specific UGT gene, while gene silencing (e.g., through RNA interference or RNAi) reduces or eliminates its expression. The resulting changes in the plant's metabolic profile can provide direct evidence of the gene's function.

Overexpression: Introducing and overexpressing a specific glycosyltransferase gene in a plant can lead to an increased accumulation of the corresponding glycoside. For example, the overexpression of key genes in the terpenoid biosynthesis pathway has been shown to enhance the production of various monoterpenoids in transgenic plants. researchgate.net In one study, overexpressing two UGTs from Fallopia multiflora, FmUGT1 and FmUGT2, in hairy root cultures significantly elevated the content of 2, 3, 5, 4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG). frontiersin.org This strategy not only confirms the function of the gene but also provides a method for engineering plants to produce higher quantities of valuable glycosides.

Gene Silencing: Conversely, silencing a specific UGT gene should lead to a decrease or complete absence of the target glycoside, while the precursor (aglycone) may accumulate. In the same Fallopia multiflora study, RNAi-mediated silencing of FmUGT1 and FmUGT2 resulted in a corresponding decrease in THSG content, further confirming their role in its biosynthesis. frontiersin.org In cotton, silencing the GhGT61 gene was shown to impact the plant's resistance to Verticillium wilt, demonstrating the diverse roles of GTs in plant defense. mdpi.com

These gene manipulation techniques are powerful tools for functional genomics, providing clear links between genes and their metabolic products and physiological roles.

| Gene Manipulation Technique | Organism/System | Target Gene/Enzyme | Observed Effect | Reference |

| Overexpression | Fallopia multiflora hairy roots | FmUGT1, FmUGT2 | Significant increase in THSG content | frontiersin.org |

| RNA interference (RNAi) | Fallopia multiflora hairy roots | FmUGT1, FmUGT2 | Decrease in THSG content | frontiersin.org |

| Overexpression | Saccharomyces cerevisiae | BTS1 and DPP1 | Increased production of Geranylgeraniol (GGOH) | nih.gov |

| Gene Silencing | Gossypium hirsutum (Cotton) | GhGT61 | Increased susceptibility to Verticillium wilt | mdpi.com |

Enzyme Engineering and Directed Evolution

While identifying and overexpressing native enzymes can increase product yield, the catalytic properties of these enzymes are often not optimal for industrial-scale production. Enzyme engineering and directed evolution offer pathways to improve the activity, selectivity, and stability of glycosyltransferases, tailoring them for specific applications. nih.gov